molecular formula C30H22N4 B13743101 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene

9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene

Cat. No.: B13743101
M. Wt: 438.5 g/mol
InChI Key: WNSJMNSXKORJPA-UHFFFAOYSA-N
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Description

9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is a complex organic compound that features a unique structure combining anthracene and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and photophysics. The presence of benzimidazole groups imparts unique electronic properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene typically involves the condensation of 9,10-dibromoanthracene with benzimidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 9,10-dibromoanthracene is reacted with benzimidazole in the presence of a palladium catalyst, a base, and a suitable solvent .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the palladium-catalyzed cross-coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is primarily related to its ability to interact with various molecular targets through its benzimidazole groups. These interactions can include:

Comparison with Similar Compounds

Uniqueness: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and benzimidazole, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific molecular interactions .

Properties

Molecular Formula

C30H22N4

Molecular Weight

438.5 g/mol

IUPAC Name

1-[[10-(benzimidazol-1-ylmethyl)anthracen-9-yl]methyl]benzimidazole

InChI

InChI=1S/C30H22N4/c1-2-10-22-21(9-1)25(17-33-19-31-27-13-5-7-15-29(27)33)23-11-3-4-12-24(23)26(22)18-34-20-32-28-14-6-8-16-30(28)34/h1-16,19-20H,17-18H2

InChI Key

WNSJMNSXKORJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76

Origin of Product

United States

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